2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide
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Overview
Description
2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide is a synthetic organic compound with the molecular formula C12H14ClF2NO3 It is characterized by the presence of a chloroacetamide group attached to a phenyl ring substituted with difluoromethoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)-3-methoxybenzaldehyde and 2-chloroethylamine hydrochloride.
Formation of Intermediate: The aldehyde group of 4-(difluoromethoxy)-3-methoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amidation Reaction: The resulting alcohol is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine to form the intermediate 2-[4-(difluoromethoxy)-3-methoxyphenyl]ethylamine.
Acylation: Finally, the intermediate amine is acylated with chloroacetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the acetamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to the corresponding amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include azidoacetamides or substituted amides.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The difluoromethoxy and methoxy groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-difluoromethoxy-phenyl)acetamide: Similar structure but lacks the ethyl linkage.
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: Contains a trifluoroethyl group instead of the difluoromethoxy and methoxy groups.
Uniqueness
2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide is unique due to the combination of its chloroacetamide group with the difluoromethoxy and methoxy-substituted phenyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO3/c1-18-10-6-8(4-5-16-11(17)7-13)2-3-9(10)19-12(14)15/h2-3,6,12H,4-5,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRZLLZMJSGTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CCl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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